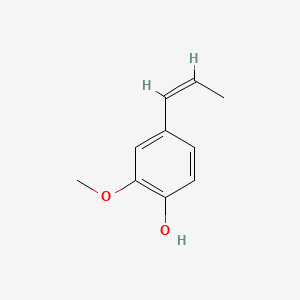

cis-Isoeugenol

Vue d'ensemble

Description

cis-Isoeugenol is a naturally occurring phenylpropene, a derivative of eugenol, found in essential oils such as clove oil. It is known for its antiseptic and analgesic properties and is widely used in flavorings, fragrances, and traditional medicines. The molecule exists in two geometric isomers: trans- and cis-. The focus here is on the cis form, which has distinct chemical and physical properties due to its molecular structure.

Synthesis Analysis

The synthesis of this compound can be achieved through the isomerization of trans-Isoeugenol. Studies have explored various catalysts and conditions to facilitate this transformation. For example, the stereochemistry effect on their catalytic hydrogenation by Ni/γ-Al2O3 catalyst was investigated, indicating a correlation between the stereochemistry of those compounds and catalytic reactivity (Muchalal, 2004).

Molecular Structure Analysis

Molecular structure analysis of this compound reveals its planar structure with conjugated double bonds, contributing to its stability and reactivity. Studies on related molecules have shown that cis/trans isomerism significantly affects molecular geometry and electronic properties. For instance, a comprehensive analysis for isomerization of geometric isomers in the case of resveratrol (R) has been presented, highlighting how molecular structure influences isomer stability (Wang & Chatterjee, 2017).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including oxidation and conjugation, due to its functional groups. Its reactivity is influenced by its cis configuration, which affects its interaction with other molecules and catalysts. The study on the stereochemistry effect of eugenol, this compound, and trans-isoeugenol on their catalytic hydrogenation highlights the influence of molecular geometry on chemical reactions (Muchalal, 2004).

Applications De Recherche Scientifique

Alimentation - Arômes et Conservation

cis-Isoeugenol: est largement utilisé dans l'industrie alimentaire pour ses propriétés aromatiques, conférant un arôme sucré et épicé rappelant le clou de girofle et la noix de muscade. Il est également employé comme conservateur en raison de ses propriétés antimicrobiennes, qui contribuent à prolonger la durée de conservation de divers produits alimentaires .

Pharmacologie

En pharmacologie, This compound présente des avantages thérapeutiques potentiels. Il a été étudié pour ses propriétés antioxydantes, anti-inflammatoires et analgésiques, ce qui en fait un candidat pour le développement de nouveaux médicaments .

Cosmétologie

Le composé trouve des applications en cosmétologie, en particulier dans les produits de soin de la peau. Ses propriétés antioxydantes aident à protéger la peau du stress oxydatif, tandis que son parfum agréable en fait un choix populaire dans les parfums et les lotions .

Agent Antimicrobien

La recherche a mis en évidence l'efficacité de This compound comme agent antimicrobien. Il est étudié pour son utilisation dans le traitement des infections et comme conservateur naturel dans les produits de soins personnels afin de prévenir la contamination microbienne .

Production de Parfum

This compound: est un ingrédient clé dans la production de parfums. Sa stabilité et sa compatibilité avec d'autres composants de parfum en font un ajout précieux aux parfums et aux eaux de Cologne, améliorant leurs profils olfactifs .

Recherche Antioxydante

Les propriétés antioxydantes de This compound font l'objet de recherches continues. Des études suggèrent qu'il pourrait jouer un rôle dans la prévention des dommages oxydatifs dans les systèmes biologiques, qui sont liés à diverses maladies chroniques .

Applications Dentaires

En raison de ses propriétés analgésiques, This compound est utilisé dans les matériaux dentaires. Il aide à soulager la douleur et l'inconfort pendant les procédures dentaires, offrant une alternative naturelle aux analgésiques synthétiques .

Utilisations Industrielles

Sur le plan industriel, This compound est utilisé dans la synthèse d'autres produits chimiques, notamment la vanilline, un agent aromatisant largement utilisé. Sa polyvalence dans les réactions chimiques en fait une matière première précieuse en chimie industrielle .

Mécanisme D'action

Target of Action

cis-Isoeugenol, also known as (Z)-Isoeugenol, is a naturally occurring aromatic compound found in essential oils such as nutmeg, clove, and cinnamon It has been suggested that its effects may be mediated via receptors controlling cellular ion channels in a similar way to local anesthetics . This interaction could potentially affect various cellular processes.

Mode of Action

It is hypothesized that it interacts with cell membranes in a reversible non-disruptive detergent-like manner, causing membrane destabilization . This interaction increases membrane fluidity . It is also suggested that this compound might interact with cellular ion channels, similar to local anesthetics .

Biochemical Pathways

This compound is involved in the carboxylic acid reductase (CAR) pathway, which is used for the whole-cell bioconversion of a range of (hydroxy)cinnamic acids into their corresponding (hydroxy)cinnamyl alcohols . This pathway is also extended to produce a variety of allylphenols and allylbenzene .

Pharmacokinetics

Research on the pharmacokinetics and pharmacodynamics of eugenol, a structurally related compound, has provided valuable insights . Eugenol exhibits antioxidative, anti-inflammatory, and cardiovascular characteristics, along with analgesic and localised anaesthetic effects

Result of Action

The result of this compound’s action is primarily observed at the molecular and cellular levels. It has been shown to have bactericidal activity against both Gram-negative and Gram-positive model organisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, water has been found to inhibit isoeugenol formation . Additionally, the solvent and temperature conditions can affect the isomerization reaction of eugenol to cis- and trans-isoeugenol .

Safety and Hazards

Orientations Futures

Recent studies have shown that eugenol derivatives, including isoeugenol, have strong and long-lasting repellent effects against both undisturbed and disturbed red imported fire ants . This suggests potential future applications in pest management. Additionally, the biotechnological preparation of fragrances using natural materials like isoeugenol has attracted growing attention . This suggests potential future applications in the perfume industries.

Propriétés

IUPAC Name |

2-methoxy-4-[(Z)-prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIOGJUNALELMI-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025644 | |

| Record name | cis-Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5912-86-7 | |

| Record name | cis-Isoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoeugenol cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-methoxy-4-(prop-1-enyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4KEV8DNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (Z)-isoeugenol?

A1: (Z)-Isoeugenol has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol.

Q2: How is (Z)-isoeugenol structurally characterized?

A2: (Z)-Isoeugenol is characterized by the presence of a benzene ring with a propenyl substituent in the cis configuration relative to the methoxy group. This cis configuration distinguishes it from its isomer, trans-isoeugenol (or (E)-isoeugenol). [, , , , , , , , ] Spectroscopic techniques like FTIR and NMR are commonly used for its identification and analysis. [, , ]

Q3: What are the key spectroscopic features of (Z)-isoeugenol?

A3: FTIR spectroscopy reveals characteristic absorption bands for (Z)-isoeugenol, including:

Q4: What catalysts are effective for (Z)-isoeugenol hydrogenation?

A5: Nickel-based catalysts (Ni/γ-Al2O3) have been shown to effectively catalyze the hydrogenation of (Z)-isoeugenol to 2-methoxy-4-propylphenol. [, , ] The efficiency of this conversion is influenced by the catalyst's acidity, specific surface area, pore volume, and average pore radius. [] Palladium-supported Y zeolite (Pd/Y) catalysts have also demonstrated superior performance in this reaction compared to nickel, platinum, or combined metals on zeolite supports. []

Q5: How does the stereochemistry of (Z)-isoeugenol affect its catalytic hydrogenation?

A6: The cis configuration of the propenyl group in (Z)-isoeugenol influences its reactivity compared to eugenol and trans-isoeugenol. Studies indicate that (Z)-isoeugenol exhibits an intermediate conversion rate to 2-methoxy-4-propylphenol compared to eugenol (highest conversion) and trans-isoeugenol (lowest conversion). This difference in reactivity highlights the impact of stereochemistry on catalytic processes. [, ]

Q6: What are the applications of (Z)-isoeugenol in the food and beverage industry?

A7: (Z)-Isoeugenol, along with its trans isomer, contributes to the woody and oaky aromas found in various products like wines aged with oak wood. This flavor contribution is particularly noticeable in wines aged with oak varieties that contain lower concentrations of oak lactones, such as Hungarian and Russian oak woods. []

Q7: Does (Z)-isoeugenol possess any notable biological activities?

A8: Research suggests that (Z)-isoeugenol, as a component of various plant extracts, may contribute to the overall biological activities of these extracts. For example, the essential oil of Kickxia spuria, in which (Z)-isoeugenol is a significant component, might possess potential therapeutic properties. []

Q8: How does (Z)-isoeugenol contribute to the antimicrobial activity of essential oils?

A9: The presence of (Z)-isoeugenol, alongside other constituents like thymol and carvacrol, in the essential oil of Thymus vulgaris is thought to contribute to its potent antimicrobial activity against a range of bacteria, including antibiotic-resistant strains. The exact mechanism of action of (Z)-isoeugenol in this context requires further investigation. []

Q9: What happens when (Z)-isoeugenol undergoes oxidative reactions?

A10: Oxidative dimerization of (Z)-isoeugenol, often catalyzed by enzymes like peroxidase or reagents like potassium ferricyanide, leads to the formation of a complex mixture of products. These products include dehydrodiisoeugenol, various isomers of tetrahydrofuran lignans (including galbelgin and veraguensin), and arylpropanoids. The specific product distribution and stereochemistry are influenced by the reaction conditions and the oxidizing agent used. [, , , , ]

Q10: How does the oxidation of (Z)-isoeugenol differ from its (E)-isomer?

A11: While both (Z)- and (E)-isoeugenol undergo oxidative dimerization, the product distribution and stereochemistry differ significantly. For instance, (Z)-isoeugenol tends to yield a higher proportion of tetrahydrofuran lignans compared to (E)-isoeugenol. These differences are attributed to the distinct geometries and electronic properties of the intermediate phenoxyl radicals formed during oxidation. []

Q11: What is the role of computational chemistry in understanding (Z)-isoeugenol reactions?

A12: Computational techniques, particularly quantum mechanical (QM) calculations, provide valuable insights into the reaction mechanisms and intermediates involved in (Z)-isoeugenol transformations. For instance, QM calculations have been employed to elucidate the reaction pathways of (Z)-isoeugenol oxidation catalyzed by laccase, revealing the formation of phenoxyl radicals and their subsequent reactions. []

Q12: How does the structure of (Z)-isoeugenol influence its activity?

A13: The specific stereochemistry and substituents on the benzene ring of (Z)-isoeugenol are crucial for its interactions with enzymes and other biological targets. Modifications to these structural features can significantly alter its activity, potency, and selectivity. For example, the presence and position of the methoxy and propenyl groups influence its binding affinity and reactivity in enzymatic reactions. []

Q13: What factors affect the stability of (Z)-isoeugenol?

A14: (Z)-Isoeugenol, like many other natural products, can be susceptible to degradation upon exposure to light, heat, oxygen, and extreme pH conditions. Therefore, appropriate storage conditions and formulation strategies are crucial to maintain its stability and prevent degradation. [, , , ]

Q14: How can the stability of (Z)-isoeugenol be enhanced?

A15: Incorporating antioxidants, using protective packaging, and optimizing storage conditions (cool, dark, and dry) can help enhance the stability of (Z)-isoeugenol. Furthermore, developing suitable formulations, such as encapsulation in cyclodextrins or liposomes, can protect it from degradation and improve its shelf life. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea](/img/structure/B1225196.png)

![4-[[[(2-Methoxy-1-oxoethyl)hydrazo]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1225202.png)

![N-[[[2-(2-bromo-4-propan-2-ylphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1225203.png)

![4-Amino-2-[[4-(1-azepanylsulfonyl)phenyl]-oxomethyl]isoindole-1,3-dione](/img/structure/B1225205.png)

![2-[[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1225206.png)

![2,4-dimethyl-5-[2-[[1-(4-methylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225207.png)

![4-Amino-3-(2-furanyl)thieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B1225210.png)

![2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1225215.png)

![N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225216.png)

![3-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B1225218.png)

![2-[2-[[5-cyano-1-(3-methoxypropyl)-6-oxo-3-pyridinyl]-oxomethyl]-4-methoxyphenoxy]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225224.png)

![3-Methyl-6-thiophen-2-yl-4-isoxazolo[5,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1225225.png)